4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
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Scientific Research Applications
Synthetic Studies and Biochemical Evaluation
Synthetic studies on condensed-azole derivatives, including triazolopyridazines, have highlighted their potential in medicinal chemistry. For instance, Kuwahara et al. (1997) synthesized a series of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, evaluating their anti-asthmatic activities. These compounds showed promising results in inhibiting platelet-activating factor-induced bronchoconstriction in animal models, suggesting potential applications in respiratory disease treatment (Kuwahara et al., 1997).
Pharmacokinetics and Oral Bioavailability
Research on the pharmacokinetics and oral bioavailability of sulfonamide derivatives provides valuable insights into their metabolic profiles and potential therapeutic applications. Stearns et al. (2002) investigated the pharmacokinetics of a thiazole benzenesulfonamide beta3-adrenergic receptor agonist, revealing insights into its systemic clearance, oral bioavailability, and the impact of hepatic first-pass metabolism. Such studies are crucial for understanding the pharmacological properties of sulfonamide-based compounds and their derivatives (Stearns et al., 2002).
Potential Therapeutic Applications
The exploration of sulfonamide derivatives for their therapeutic applications, particularly in neurological and cardiovascular domains, is noteworthy. For example, the study on SB-399885, a sulfonamide-based 5-HT6 receptor antagonist, demonstrated its cognitive-enhancing properties in animal models, suggesting potential applications in treating cognitive deficits associated with neurological disorders (Hirst et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Cellular Effects
Similar triazole compounds have been found to exhibit potent inhibitory activities against various cancer cell lines .
Molecular Mechanism
Triazole compounds are known to interact with different target receptors through specific interactions . They can inhibit or activate enzymes, and cause changes in gene expression .
Properties
IUPAC Name |
4-methoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-28-16-7-9-17(10-8-16)30(26,27)21-13-14-29-19-12-11-18-22-23-20(25(18)24-19)15-5-3-2-4-6-15/h2-12,21H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYVPJOLUUNJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.